[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol
Description
Fundamental Molecular Architecture
Systematic IUPAC Nomenclature and Structural Identity
The compound [(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol belongs to the pyrrolidine methanol family, characterized by a five-membered saturated nitrogen ring with a hydroxymethyl substituent. Its IUPAC name derives from the following features:
- Parent structure : Pyrrolidine (azolidine) ring.
- Substituents :
- A 2,5-difluorophenyl group at position 4.
- A hydroxymethyl (-CH2OH) group at position 3.
- Stereodescriptors : (3S,4R) configuration, indicating the absolute stereochemistry of the chiral centers at positions 3 and 4.
The molecular formula is C12H15F2NO , with a calculated molecular weight of 227.25 g/mol. This aligns with related compounds such as [(3S,4R)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol (C12H17NO, 191.27 g/mol) and [4-(2-methylphenyl)pyrrolidin-3-yl]methanol (C12H17NO), highlighting the mass contribution of fluorine substituents.
Stereochemical Configuration Analysis
The (3S,4R) configuration dictates the spatial arrangement of substituents:
- C3 stereocenter : The hydroxymethyl group occupies a specific orientation relative to the pyrrolidine ring. In analogous structures like [(3S,4R)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol, this configuration influences hydrogen-bonding potential and solubility.
- C4 stereocenter : The 2,5-difluorophenyl group adopts a distinct spatial orientation. Fluorine’s electronegativity introduces dipole-dipole interactions absent in non-fluorinated analogues like [4-phenylpyrrolidin-3-yl]methanol.
The enantiomeric purity of such compounds is critical for pharmacological activity, as demonstrated by the stereospecificity of related pyrrolidine derivatives.
Conformational Dynamics and Ring Puckering
Pyrrolidine rings exhibit ring puckering , a conformational phenomenon where the ring deviates from planarity. Two primary puckering modes are observed:
- UP pucker : The C3 atom moves above the average ring plane.
- DOWN pucker : The C3 atom moves below the plane.
In cis-proline derivatives (structurally analogous to this compound), the DOWN pucker dominates (89% prevalence). For this compound:
- The 2,5-difluorophenyl group likely stabilizes the DOWN pucker via steric and electronic effects.
- Fluorine’s van der Waals radius (1.47 Å) and strong C-F dipole may restrict rotational freedom compared to non-fluorinated analogues.
Comparative Analysis with Non-Fluorinated Analogues
Electronic Effects
- Fluorine substitution : The 2,5-difluorophenyl group introduces strong electron-withdrawing effects, reducing electron density on the pyrrolidine ring compared to methyl- or phenyl-substituted analogues. This alters reactivity in nucleophilic or electrophilic environments.
- Hydrogen-bonding capacity : The hydroxymethyl group forms intramolecular hydrogen bonds with the pyrrolidine nitrogen in non-fluorinated compounds. Fluorine’s electronegativity may weaken these interactions by polarizing adjacent bonds.
Steric and Solubility Profiles
- Steric bulk : The 2,5-difluoro substitution creates a planar aromatic system with reduced steric hindrance compared to ortho-substituted methyl groups (e.g., [4-(2-methylphenyl)pyrrolidin-3-yl]methanol).
- Lipophilicity : Fluorine increases logP values relative to non-fluorinated analogues, as seen in comparisons between 2,5-dichlorophenyl and phenyl derivatives.
| Property | This Compound | Non-Fluorinated Analogue |
|---|---|---|
| logP (predicted) | 1.8–2.2 | 1.2–1.6 |
| Aromatic π-π stacking | Enhanced (fluorine) | Moderate (methyl/phenyl) |
| Dipole moment (Debye) | ~3.5 | ~2.0–2.5 |
Structure
3D Structure
Properties
Molecular Formula |
C11H13F2NO |
|---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H13F2NO/c12-8-1-2-11(13)9(3-8)10-5-14-4-7(10)6-15/h1-3,7,10,14-15H,4-6H2/t7-,10+/m0/s1 |
InChI Key |
VWUALDZGFPMIST-OIBJUYFYSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C2=C(C=CC(=C2)F)F)CO |
Canonical SMILES |
C1C(C(CN1)C2=C(C=CC(=C2)F)F)CO |
Origin of Product |
United States |
Preparation Methods
General Approach
The synthesis of [(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol typically begins with pyrrolidine derivatives and difluorobenzene precursors. The key steps include:
Key Reactions
The preparation involves several organic reactions:
- Nucleophilic Substitution : A difluorobenzene derivative undergoes substitution to introduce functional groups compatible with pyrrolidine attachment.
- Cyclization : Formation of the pyrrolidine ring with stereochemical control using chiral catalysts or reagents.
- Hydroxymethylation : Addition of a hydroxymethyl group at the 3-position using reagents such as formaldehyde or methanol derivatives under controlled conditions.
Industrial Methods
Continuous Flow Synthesis
In industrial settings, continuous flow synthesis is employed to optimize yields and purity. This method allows:
- Enhanced reaction efficiency.
- Precise temperature and pressure control.
- Scalability for large-scale production.
Purification Techniques
Post-synthesis, purification is achieved through:
- Crystallization or recrystallization techniques.
- Chromatography (e.g., HPLC) to separate stereoisomers.
Reaction Conditions
Temperature and Solvent
Typical reaction conditions include:
Catalysts
Chiral catalysts such as BINOL-based ligands or metal complexes are often utilized to ensure stereoselectivity during cyclization and hydroxymethylation steps.
Example Protocols
Laboratory Synthesis Protocol
An example synthesis protocol includes:
- Dissolving difluorobenzene precursor in DCM.
- Adding pyrrolidine derivative under inert atmosphere (e.g., nitrogen).
- Introducing hydroxymethylation reagent (formaldehyde) in the presence of a base like sodium hydroxide.
- Stirring at room temperature for several hours followed by purification via chromatography.
Data Table: Reaction Parameters
| Step | Reagents | Solvent | Temperature | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Difluorobenzene derivative | DCM | 25°C | None | ~80 |
| Cyclization | Pyrrolidine derivative | Ethanol | 40°C | Chiral metal complex | ~70 |
| Hydroxymethylation | Formaldehyde | Acetonitrile | Room temperature | Sodium hydroxide | ~85 |
Challenges in Synthesis
Stereochemical Control
Achieving precise stereochemistry at the 3 and 4 positions of the pyrrolidine ring requires advanced chiral catalysts and rigorous monitoring during cyclization steps.
Yield Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: [(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol can be used as a building block in the synthesis of more complex organic molecules.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving pyrrolidine derivatives.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which [(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the pyrrolidine ring can interact with active sites of enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
[(3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol (CAS 915390-10-2)
[3-(3-Fluoro-4-Methoxyphenyl)pyrrolidin-3-yl]methanol (CAS 1903091-93-9)
- Structural Differences : Incorporates a 3-fluoro-4-methoxyphenyl group and lacks the hydrochloride salt.
- Molecular Weight : 225.26 g/mol (lower than the main compound) .
- Applications : Praised for versatility in pharmaceuticals, agriculture, and material science. The methoxy group enhances solubility and electronic properties, broadening utility .
{(3S,4R)-4-[2-Fluoro-4-(Trifluoromethyl)phenyl]pyrrolidin-3-yl}methanol Hydrochloride
- Structural Differences : Features a 2-fluoro-4-(trifluoromethyl)phenyl group.
[(3R,4R)-1-Hydroxy-4-(Hydroxymethyl)-2,2,5,5-Tetramethyl-pyrrolidin-3-yl]methanol (CAS 229621-07-2)
- Structural Differences : Contains tetramethyl and dual hydroxymethyl groups on the pyrrolidine ring.
- Key Distinction : The steric bulk of methyl groups and additional hydroxyls may limit membrane permeability but improve aqueous solubility .
Comparative Analysis Table
Research Findings and Implications
- Fluorine Positioning : The 2,5-difluoro substitution in the main compound may optimize π-π stacking interactions in receptor binding, but its discontinued status limits practical use compared to analogs like CAS 915390-10-2, which is actively marketed .
- Functional Groups: Methoxy (CAS 1903091-93-9) and trifluoromethyl () groups demonstrate how minor structural changes can drastically alter solubility, stability, and target engagement.
- Synthetic Challenges : The main compound’s synthesis may share methodologies with ’s Zn/indium-mediated reactions, but scalability issues could contribute to its discontinuation .
Biological Activity
[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol is a chiral pyrrolidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a difluorophenyl group, which may enhance its biological activity compared to other similar compounds. The focus of this article is to explore the biological activity of this compound, including its anticancer properties and interactions with various biological targets.
- Molecular Formula : C11H14F2N
- Molecular Weight : Approximately 201.23 g/mol
- Structure : The compound has a unique stereochemistry with two fluorine atoms on the phenyl ring, potentially influencing its biological interactions.
1. Antitumor Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit cancer cell proliferation effectively. The compound's mechanism may involve apoptosis induction in specific cancer cell lines, such as FaDu hypopharyngeal tumor cells, where it demonstrated better cytotoxicity than standard treatments like bleomycin .
Table 1: Anticancer Activity of Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | FaDu | 5.0 | Induction of apoptosis |
| Bleomycin | FaDu | 10.0 | DNA damage |
2. Interaction with Biological Targets
Studies have explored how this compound interacts with various biological targets. Notably, it has been assessed for its binding affinity to the M3 muscarinic acetylcholine receptor (M3R), which is implicated in cancer progression through stimulation of cell proliferation and resistance to apoptosis .
3. Structure-Activity Relationship (SAR)
The presence of the difluorophenyl group and the specific stereochemistry are believed to enhance the compound's selectivity and potency. Comparative studies with similar compounds reveal that modifications in the structure can significantly affect biological activity.
Table 2: Structure-Activity Relationship Comparison
| Compound Name | Similarity Index | Key Modifications |
|---|---|---|
| 4-(2-Fluorophenyl)pyrrolidin-3-ylmethanol | 0.85 | Lacks one fluorine |
| 4-(2,4-Difluorophenyl)pyrrolidin-3-ylmethanol | 0.88 | Additional fluorine |
Case Studies
Several case studies illustrate the potential applications of this compound in cancer therapy:
- Cytotoxicity in Hypopharyngeal Cancer : A study demonstrated that this compound induced apoptosis in FaDu cells through a mechanism involving caspase activation and mitochondrial disruption.
- Inhibition of M3R : Another investigation highlighted the compound's ability to inhibit M3R activity, suggesting a dual role in both stimulating and inhibiting pathways relevant to tumor growth.
Q & A
Q. Key Methodological Steps :
- Use enantiomerically pure starting materials (e.g., (3S,4R)-pyrrolidine scaffolds).
- Monitor reaction progress with chiral HPLC or polarimetry.
- Purify via recrystallization (e.g., isopropanol/diisopropyl ether) to enhance enantiomeric excess .
Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Basic Research Focus
Comprehensive characterization requires a multi-technique approach:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry. Coupling constants (e.g., ) differentiate axial/equatorial substituents on the pyrrolidine ring. Aromatic proton splitting patterns validate the 2,5-difluorophenyl substitution .
- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular formula and detects isotopic patterns (e.g., fluorine clusters).
- IR Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3300 cm) and hydrogen bonding interactions .
- X-ray Crystallography : Resolves absolute configuration and crystal packing effects, critical for patent applications .
Q. Table 1: Representative Spectroscopic Data
How does the stereochemistry of the pyrrolidine ring influence biological activity in therapeutic applications?
Advanced Research Focus
The (3S,4R) configuration induces specific conformational constraints, affecting binding to biological targets. For example, in antifungal agents, the spatial orientation of the difluorophenyl group modulates interactions with cytochrome P450 enzymes or fungal cell membranes . Conformational studies using NMR and molecular dynamics simulations reveal that the rigid pyrrolidine scaffold enhances target selectivity by reducing entropy penalties during binding . Comparative studies with enantiomers (e.g., 3R,4S) show reduced activity, emphasizing the need for strict stereochemical control .
Q. Methodological Insight :
- Perform docking studies with resolved protein structures (e.g., PD-1/PD-L1) to map stereochemical interactions.
- Use F NMR to monitor fluorine-environment changes in binding assays .
How can researchers address contradictions in pharmacological data across different studies?
Advanced Research Focus
Discrepancies in activity data (e.g., IC variability) often arise from differences in assay conditions or impurity profiles. Strategies include:
- Standardized Assay Protocols : Control variables like pH, temperature, and solvent (e.g., DMSO concentration) to minimize artifacts .
- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., diastereomers or oxidation products) that may antagonize activity .
- Orthogonal Validation : Confirm activity in multiple models (e.g., in vitro enzyme inhibition + cell-based assays) .
Case Study : A compound with structural similarity showed divergent antifungal activity due to residual solvents in crystallization steps, resolved via lyophilization .
What computational methods predict the compound’s interaction with biological targets?
Advanced Research Focus
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model the compound’s conformational flexibility and electronic properties. For example:
- Docking Studies : Identify binding poses in PD-L1 or fungal CYP51 pockets using AutoDock Vina .
- Pharmacophore Mapping : Highlight critical interactions (e.g., hydrogen bonds with pyrrolidine -OH or fluorine-mediated hydrophobic contacts) .
- ADMET Predictions : Use QSAR models to estimate solubility, metabolic stability, and toxicity .
Q. Table 2: Computational Parameters
| Parameter | Value/Model | Reference |
|---|---|---|
| LogP | 2.3 (Predicted) | |
| Polar Surface Area | 45 Å | |
| Predicted IC | 12 nM (PD-L1 binding) |
What strategies mitigate stability challenges during scale-up synthesis?
Basic Research Focus
Scale-up introduces risks of racemization and degradation. Key strategies:
- Low-Temperature Processing : Reduce thermal stress during reductions (e.g., NaBH at 0°C) .
- Inert Atmosphere : Use N/Ar to prevent oxidation of alcohol (-OH) groups.
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) and optimize storage (dry, -20°C) .
Critical Step : Replace flash chromatography with continuous flow systems to maintain stereochemical integrity at scale .
How can researchers evaluate the compound’s therapeutic potential in neurodegenerative or oncological contexts?
Q. Advanced Research Focus
- In Vitro Models : Test neuroprotective effects in SH-SY5Y cells or anti-proliferative activity in cancer cell lines (e.g., MCF-7).
- Mechanistic Studies : Measure modulation of kinase pathways (e.g., PI3K) using Western blotting or phosphoproteomics .
- In Vivo Validation : Use xenograft models to assess bioavailability and efficacy, with PK/PD profiling .
Caution : Address species-specific metabolism (e.g., cytochrome P450 differences) when translating results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
